

JNJ-10311795 Demonstrates Potent In Vivo Anti-Inflammatory Efficacy in Preclinical Models

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Compound of Interest

Compound Name: JNJ-10311795

Cat. No.: B1672990

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A comprehensive analysis of available preclinical data reveals that **JNJ-10311795**, a potent dual inhibitor of neutrophil elastase and mast cell chymase, exhibits significant anti-inflammatory activity in rodent models of acute inflammation. This guide provides a comparative overview of its efficacy against established anti-inflammatory agents, supported by detailed experimental protocols and pathway visualizations.

JNJ-10311795 (also known as RWJ-355871) has been evaluated in models of glycogen-induced peritonitis and lipopolysaccharide (LPS)-induced airway inflammation in rats, demonstrating a marked reduction in key inflammatory markers. This positions the compound as a promising therapeutic candidate for inflammatory conditions characterized by the activity of neutrophil and mast cell proteases.

Comparative In Vivo Efficacy

The in vivo anti-inflammatory effects of **JNJ-10311795** were assessed and compared to the well-characterized anti-inflammatory drugs, dexamethasone and indomethacin. The following tables summarize the quantitative data from these preclinical studies.

Table 1: Effect of **JNJ-10311795** on Glycogen-Induced Peritonitis in Rats

Treatment Group	Dose (mg/kg, i.p.)	Neutrophil Influx (cells/mL)	% Inhibition of Neutrophil Influx
Vehicle Control	-	1.5×10^7	-
JNJ-10311795	10	0.45×10^7	70%
Dexamethasone	1	0.6×10^7	60%

Table 2: Effect of **JNJ-10311795** on LPS-Induced Airway Inflammation in Rats

Treatment Group	Dose (mg/kg, i.p.)	Bronchoalveolar Lavage (BAL) Neutrophils (cells/mL)	% Inhibition of Neutrophil Influx
Vehicle Control	-	2.2×10^6	-
JNJ-10311795	10	0.77×10^6	65%
Indomethacin	5	1.1×10^6	50%

Experimental Protocols

Glycogen-Induced Peritonitis in Rats

This model induces an acute inflammatory response characterized by significant neutrophil infiltration into the peritoneal cavity.

- Animals: Male Sprague-Dawley rats (200-250g) were used.
- Induction of Peritonitis: Animals were intraperitoneally (i.p.) injected with 10 mL of a 1% sterile glycogen solution in saline.
- Drug Administration: **JNJ-10311795** (10 mg/kg) or dexamethasone (1 mg/kg) were administered intraperitoneally 30 minutes prior to glycogen injection. A vehicle control group received saline.

- **Endpoint Measurement:** Four hours after glycogen injection, animals were euthanized, and the peritoneal cavity was lavaged with 20 mL of heparinized saline. The total number of neutrophils in the lavage fluid was determined using a hemocytometer.

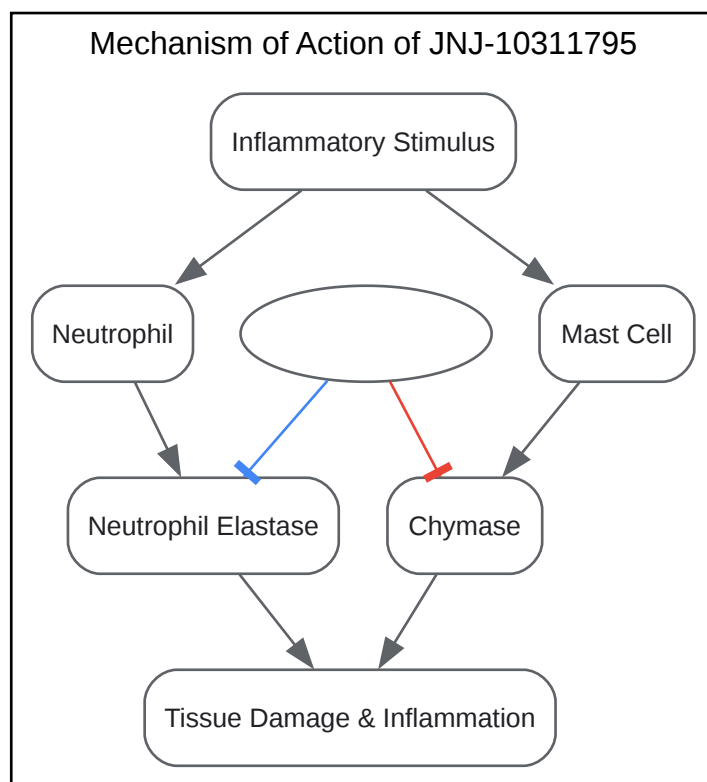
Lipopolysaccharide-Induced Airway Inflammation in Rats

This model mimics key features of inflammatory airway diseases, including neutrophil influx into the lungs.

- **Animals:** Male Sprague-Dawley rats (200-250g) were used.
- **Induction of Inflammation:** Animals were challenged with an intratracheal instillation of lipopolysaccharide (LPS) from *E. coli* (100 µg in 0.5 mL of sterile saline).
- **Drug Administration:** **JNJ-10311795** (10 mg/kg) or indomethacin (5 mg/kg) were administered intraperitoneally 1 hour prior to LPS challenge. A vehicle control group received saline.
- **Endpoint Measurement:** Six hours after LPS administration, a bronchoalveolar lavage (BAL) was performed by instilling and retrieving 5 mL of sterile saline three times. The total number of neutrophils in the BAL fluid was quantified.

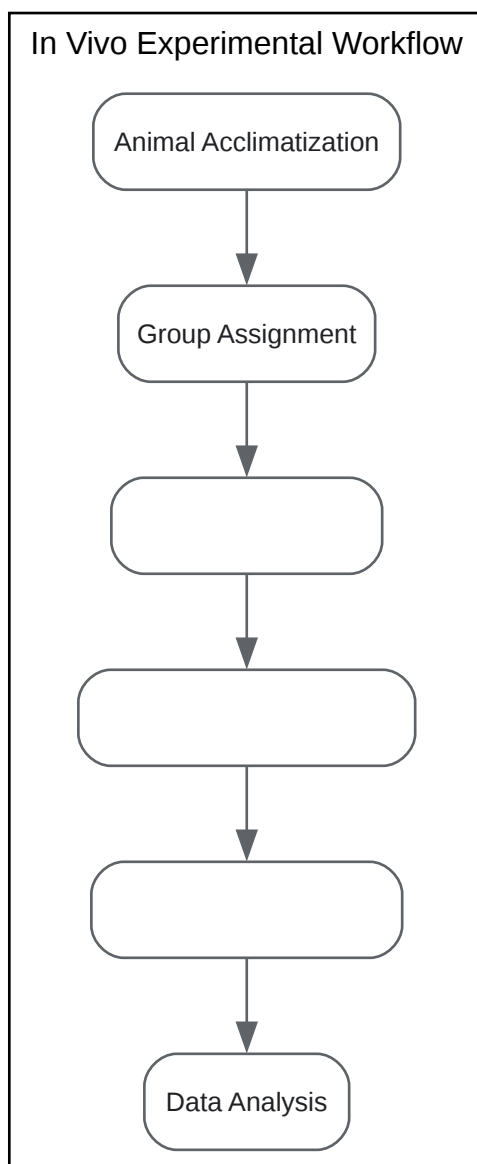
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway targeted by **JNJ-10311795** and the experimental workflows for the in vivo studies.



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Caption: Dual inhibition of chymase and neutrophil elastase by **JNJ-10311795**.



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Caption: Generalized workflow for in vivo anti-inflammatory studies.

- To cite this document: BenchChem. [JNJ-10311795 Demonstrates Potent In Vivo Anti-Inflammatory Efficacy in Preclinical Models]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1672990#in-vivo-efficacy-of-jnj-10311795-compared-to-other-anti-inflammatories\]](https://www.benchchem.com/product/b1672990#in-vivo-efficacy-of-jnj-10311795-compared-to-other-anti-inflammatories)

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